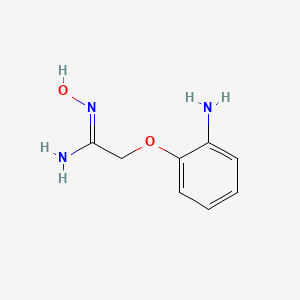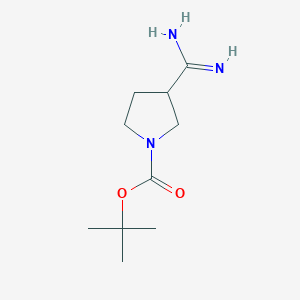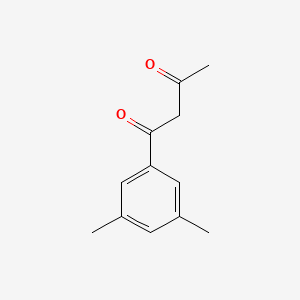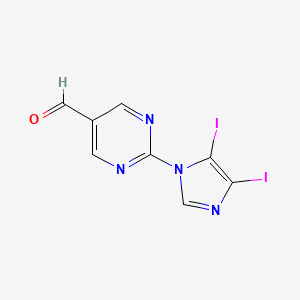
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of iodine atoms at positions 4 and 5 of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. The aldehyde group at the 5-position of the pyrimidine ring adds to its reactivity and potential for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-methanol.
Substitution: 2-(4,5-Diazido-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes
Wirkmechanismus
The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 4,5-Diphenyl-imidazol-1,2,3-triazole derivatives
- 1H-Imidazol-2-yl-pyrimidine-4,6-diamines .
Uniqueness
2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties. The combination of imidazole and pyrimidine rings, along with the aldehyde functional group, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4I2N4O |
|---|---|
Molekulargewicht |
425.95 g/mol |
IUPAC-Name |
2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H |
InChI-Schlüssel |
JJUCLKKZDCKLJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
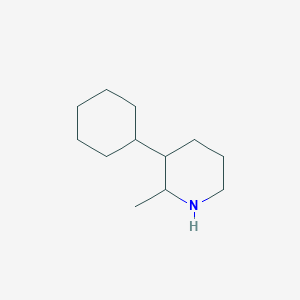
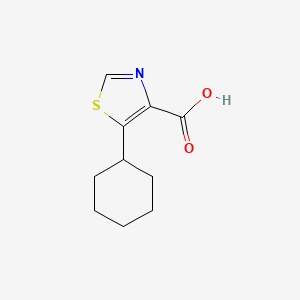
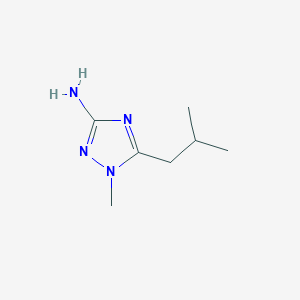
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)


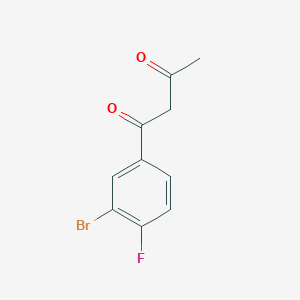
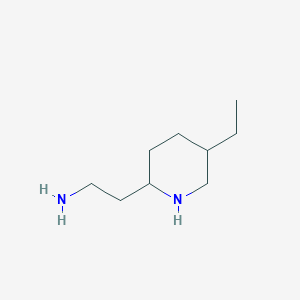
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
